Cas no 67515-60-0 (4-Fluoro-3-(trifluoromethyl)benzaldehyde)
4-Fluoro-3-(trifluoromethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluoro-3-trifluoromethylbenzaldehyde
- alpha,alpha,alpha,4-Tetrafluoro-m-tolualdehyde
- 3-Trifluoromethyl-4-Fluorobenzaldehyde
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-Fluoro-3-(trifluoromethyl)
- Benzaldehyde, 4-fluoro-3-(trifluoromethyl)-
- BIUDHHGROGJSHN-UHFFFAOYSA-N
- 4-fluoro-3-trifluoromethyl benzaldehyde
- 3-(trifluoromethyl)-4-fluorobenzaldehyde
- PubChem1462
- KSC359A9L
- 2-Fluoro-5-formylbenzotrifluoride
- J
- 3-(trifluoromethyl)-4-fluoro-benzaldehyde
- 4-fluoro-3-(trifluoromethyl) benzaldehyde
- 4-fluoro-5-(trifluoromethyl)benzaldehyde
- 3-trifluoromethyl-4-fluoro-benzaldehyde
- CS-W015826
- F0545
- AKOS005259737
- SCHEMBL67628
- 4-fluoro-3-trifluoromethyl-benzaldehyde
- AM20040998
- Z1065862606
- AC-3854
- PS-8343
- DTXSID10334904
- SY016855
- 4-fluoro-3-trifluromethylbenzaldehyde
- MFCD00061314
- FT-0618467
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde, 97%
- 4fluoro-3-trifluoromethyl benzaldehyde
- 67515-60-0
- A1772
- EN300-67006
- DB-024211
- DTXCID20285993
-
- MDL: MFCD00061314
- Inchi: 1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
- InChI Key: BIUDHHGROGJSHN-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=O)C=C1C(F)(F)F
- BRN: 1958528
Computed Properties
- Exact Mass: 192.02000
- Monoisotopic Mass: 192.019828
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Liquid
- Density: 1.408 g/mL at 25 °C(lit.)
- Melting Point: 114.0~116.0ºC
- Boiling Point: 60°C/0.5mmHg(lit.)
- Flash Point: Fahrenheit: 176 ° f < br / > Celsius: 80 ° C < br / >
- Refractive Index: n20/D 1.457(lit.)
- PSA: 17.07000
- LogP: 2.65700
- Solubility: Not determined
- Sensitiveness: Air Sensitive
4-Fluoro-3-(trifluoromethyl)benzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
4-Fluoro-3-(trifluoromethyl)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Fluoro-3-(trifluoromethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006386-1g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 006386-10g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 10g |
£25.00 | 2022-03-01 | |
| Fluorochem | 006386-100g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 100g |
£143.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120914-100g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 100g |
¥942.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120914-10g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 10g |
¥173.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120914-1g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120914-25g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 25g |
¥253.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120914-5g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 97% | 5g |
¥65.90 | 2023-09-02 | |
| Chemenu | CM254468-100g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 95+% | 100g |
$184 | 2021-06-16 | |
| Chemenu | CM254468-500g |
4-Fluoro-3-(trifluoromethyl)benzaldehyde |
67515-60-0 | 95+% | 500g |
$608 | 2021-06-16 |
4-Fluoro-3-(trifluoromethyl)benzaldehyde Suppliers
4-Fluoro-3-(trifluoromethyl)benzaldehyde Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-Fluoro-3-(trifluoromethyl)benzaldehyde
4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 67515-60-0): A Versatile Scaffold in Chemical Biology and Drug Discovery
4-fluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 67515-60-0) is an aromatic aldehyde derivative distinguished by its unique combination of fluorine substituents. The molecule features a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position on the benzene ring, creating a highly electron-withdrawing system. This structural configuration imparts distinctive physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical for drug-like molecules. Recent studies highlight its utility as a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and epigenetic modulators.
The trifluoromethyl group in 4-fluoro-3-(trifluoromethyl)benzaldehyde contributes significantly to its biological activity profiles. Fluorinated compounds often exhibit improved resistance to metabolic degradation due to the inert nature of carbon-fluorine bonds. Research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound's trifluoromethyl moiety enhances binding affinity to bromodomain proteins, a class of epigenetic targets implicated in cancer progression. Its aldehyde functionality further enables versatile chemical transformations, such as aldol condensations and nucleophilic additions, making it an ideal building block for synthesizing complex bioactive structures.
In drug discovery pipelines, CAS 67515-60-0 has been extensively utilized as an intermediate in multi-step syntheses targeting histone deacetylase (HDAC) inhibitors. A notable example comes from studies on BET protein inhibitors where this compound served as a key intermediate in constructing substituted isoquinoline scaffolds. Computational docking analyses revealed that the fluorine substituents optimize hydrophobic interactions within the bromodomain binding pocket, while the aromatic ring provides π-stacking interactions essential for target specificity.
Recent advancements in continuous flow synthesis have optimized the production of 4-fluoro-3-(trifluoromethyl)benzaldehyde. Researchers at MIT reported a scalable microfluidic process combining diazonium chemistry with electrophilic fluorination (Angewandte Chemie, 2024). This method achieves >98% purity with reduced solvent consumption compared to traditional batch synthesis approaches. Such innovations address sustainability challenges while maintaining structural integrity of this sensitive molecule.
In preclinical models, derivatives incorporating this scaffold have shown promising antiproliferative activity against triple-negative breast cancer cells. A study published in Nature Communications (2024) demonstrated that analogs containing this core structure induced apoptosis through dual inhibition of HDAC and PI3K pathways. The trifluoromethyl group's electron-withdrawing effect was correlated with increased cellular uptake efficiency measured via flow cytometry assays.
The compound's photochemical properties are also being explored for bioorthogonal labeling applications. Photocleavable derivatives conjugated to fluorescent probes enable real-time tracking of protein interactions under physiological conditions. This emerging application leverages the aldehyde group's reactivity with diazo compounds under visible light irradiation—a strategy validated in live-cell imaging experiments reported by Cell Chemical Biology (2023).
Sustainability considerations have driven research into green synthesis methods for this compound. A catalytic system using heterogeneous palladium nanoparticles achieved selective arylation with >95% atom economy under solvent-free conditions (Green Chemistry Letters & Reviews, 2024). Such approaches align with current industry trends toward environmentally benign manufacturing practices without compromising product quality.
Structural analogs differing only by substitution patterns at fluorine positions exhibit distinct pharmacokinetic profiles according to recent ADME studies. Data from preclinical trials indicate that substituting the 4-fluoro group with chlorine reduces hepatic clearance rates by ~40%, while maintaining target affinity—a finding critical for optimizing drug candidates' half-lives.
In conclusion, CAS No. 67515-60-0 represents a strategically important molecule bridging organic synthesis innovation and translational medicine. Its unique combination of structural features continues to inspire novel applications across therapeutic areas including oncology, epigenetics research, and diagnostic tool development. Ongoing investigations into stereocontrolled syntheses and prodrug strategies promise further advancements in its utility as both a research tool and potential therapeutic entity.
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